(3-氯苯基)(4-(6-吗啉并吡嗪-3-基)哌嗪-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a morpholinopyridazinyl group, and a piperazinyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalysed coupling of substituted phenyl or pyridyl bromides with known morpholino (piperazin-1-yl)methanone .科学研究应用
抗癌和抗结核应用
Mallikarjuna、Padmashali 和 Sandeep (2014) 的一项研究合成了类似于指定化合物的衍生物,重点是它们的抗癌和抗结核潜力。选定的化合物在体外对人乳腺癌细胞系表现出抗癌活性,并具有显着的抗结核活性。该研究展示了这些化合物在开发癌症和结核病治疗中的潜力,突出了结构修饰在增强治疗效果中的重要性 (Mallikarjuna、Padmashali 和 Sandeep,2014)。
抗菌活性
Bektaş 等人 (2007) 的另一项研究调查了新型 1,2,4-三唑衍生物的合成及其抗菌活性。该研究包括具有与指定化学结构相似性的化合物,展示了对各种微生物的良好至中等的抗菌活性。这项研究表明,包含吗啉或哌嗪成分的修饰可以显着提高这些化合物的抗菌功效 (Bektaş 等人,2007)。
抗伤害感受剂
对 [(3-氯苯基)哌嗪基丙基]并吡嗪酮和相关结构的研究显示出有效的抗伤害感受 (止痛) 特性,在某些方面可与吗啡媲美。这表明它们在疼痛管理中的潜在用途。这些化合物的功效表明它们与去甲肾上腺素能和/或血清素能系统相互作用,为开发新的镇痛药提供了基础 (Giovannoni 等人,2003)。
抗惊厥药
分析了与指定化学物质相关的抗惊厥化合物的晶体结构,提供了对它们的结构和电子性质的见解,这些性质有助于它们的药理活性。这些发现对于设计新的抗惊厥药至关重要,表明核心结构上的特定取代如何影响药物行为 (Georges 等人,1989)。
未来方向
The study of this compound and similar compounds is an active area of research, with potential applications in the development of new drugs for various diseases . Further studies could focus on understanding the compound’s mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in biological systems.
属性
IUPAC Name |
(3-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAYZOTXILEQLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。